Cas no 887205-98-3 (N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide)

N-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide is a structurally complex compound featuring a fluorophenyl-piperazine moiety linked to a thiophene-substituted propan-2-yl group, further functionalized with a cyclohexanecarboxamide. This molecular architecture suggests potential utility in pharmacological research, particularly as a ligand for receptor binding studies due to its piperazine and heterocyclic components. The fluorine substitution may enhance metabolic stability, while the thiophene and cyclohexane groups contribute to lipophilicity, influencing bioavailability and target interaction. Its well-defined structure makes it suitable for structure-activity relationship (SAR) investigations in medicinal chemistry. The compound is typically employed in controlled research environments for exploratory drug development or biochemical assays.
N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide structure
887205-98-3 structure
Product Name:N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide
CAS No:887205-98-3
MF:C24H32FN3OS
MW:429.593788146973
CID:6242272
PubChem ID:16806555
Update Time:2025-10-29

N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide
    • N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide
    • AKOS024593293
    • 887205-98-3
    • N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
    • F0655-0469
    • N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
    • Inchi: 1S/C24H32FN3OS/c1-18(26-24(29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)28-15-13-27(14-16-28)21-11-6-5-10-20(21)25/h5-7,10-12,17-19,23H,2-4,8-9,13-16H2,1H3,(H,26,29)
    • InChI Key: JEKIDGXLWNNTSW-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C(C)NC(C1CCCCC1)=O)N1CCN(C2C=CC=CC=2F)CC1

Computed Properties

  • Exact Mass: 429.22501199g/mol
  • Monoisotopic Mass: 429.22501199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 63.8Ų

N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide Pricemore >>

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Additional information on N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide

Introduction to N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide (CAS No. 887205-98-3)

N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, a compound with the CAS number 887205-98-3, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a piperazine moiety and a thiophene ring, contribute to its unique pharmacological profile.

The piperazine group is well-known for its role in drug design due to its ability to interact with various biological targets. In particular, piperazine derivatives have been widely explored for their potential in treating neurological disorders, such as depression and schizophrenia. The incorporation of a 2-fluorophenyl group in the structure of N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide enhances its binding affinity to certain receptors, making it a valuable candidate for further development.

The thiophene ring adds another layer of complexity to the molecule, contributing to its overall bioactivity. Thiophene derivatives are known for their diverse pharmacological properties and have been investigated for various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The combination of these two heterocyclic systems in N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide suggests a multifaceted interaction with biological targets, which could lead to novel therapeutic strategies.

In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems. N-{1-4-(2-fluorophenyl)piperazin-1-yl-1-(thiophen-2-y l)propan -2 -y l)cyclohexanecarboxamide has shown potential in this area due to its ability to interact with serotonin and dopamine receptors. These interactions are crucial for the treatment of mood disorders and cognitive impairments. The presence of the 2-fluorophenyl group further enhances its efficacy by improving receptor binding affinity and selectivity.

The synthesis of N-{1 -4 - ( 2 -fluoro phen yl ) piper azin - 1 - yl - 1 - ( thi o ph ene - 2 - y l ) pro pan - 2 - y l ) cyc lo hex an ec arbox am ide has been optimized to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and sequential functionalization, have been employed to construct the complex molecular framework. These methods not only improve the efficiency of synthesis but also allow for the introduction of various substituents that can fine-tune the biological activity of the compound.

One of the most exciting aspects of N-{1 -4 - ( 2 -fluoro phen yl ) piper azin - 1 - yl - 1 - ( thi o ph ene - 2 - y l ) pro pan - 2 - y l ) cyc lo hex an ec arbox am ide is its potential in treating neurological disorders. Preclinical studies have demonstrated its ability to modulate neurotransmitter levels in brain regions associated with mood and cognition. This has opened up new avenues for research into conditions such as depression, anxiety, and schizophrenia. The compound's ability to cross the blood-brain barrier is also an important factor, as it ensures that it can reach its target sites effectively.

The structural diversity of N-{1 -4 - ( 2 -fluoro phen yl ) piper azin - 1 - yl - 1 - ( thi o ph ene - 2 - y l ) pro pan - 2 - y l ) cyc lo hex an ec arbox am ide makes it a versatile scaffold for further drug development. By modifying various substituents within the molecule, researchers can explore different pharmacological profiles and optimize its therapeutic potential. This flexibility is crucial for developing drugs that are both effective and well-tolerated by patients.

In conclusion, N-{1 –4 –( 2 –fluoro phen yl ) piper azin – 1 –y l– 1 –( thi o ph ene – 2 –y l) pro pan – 2 –y l)cyclohexanecarboxamide (CAS No.887205–98–3) is a promising compound with significant potential in the treatment of neurological disorders. Its unique structural features, including the presence of a piperazine moiety and a thiophene ring, contribute to its bioactivity and make it a valuable candidate for further research and development. As our understanding of neurotransmitter systems continues to grow, compounds like N-{1–4–( 2–fluoro phen yl)piperazin–1–y l–1–(thi o ph ene–2–y l)pro pan– 2–y lcyclohexanecarboxamide will play an increasingly important role in addressing these challenging conditions.

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